

Atrazine Mercapturate: A Technical Overview of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Atrazine mercapturate*

Cat. No.: *B029267*

[Get Quote](#)

Introduction

Atrazine mercapturate (N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine) is a significant metabolite of the widely used triazine herbicide, atrazine.^{[1][2]} Its detection in biological samples, particularly urine, serves as a key biomarker for assessing human exposure to the parent compound.^{[3][4]} Understanding the chemical and physical properties of **atrazine mercapturate** is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, environmental science, and human health. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for its analysis and visualization of its metabolic formation.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **atrazine mercapturate**. It is important to note that while extensive data is available for its chemical identifiers and computed properties, experimental data for physical properties such as melting point, boiling point, and vapor pressure are not readily available in published literature.

Table 1: Chemical Identity of **Atrazine Mercapturate**

Property	Value	Reference
IUPAC Name	(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid	[5]
Synonyms	ATR Mercapturate, N-Acetyl-S-(4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl)-L-cysteine	[1][5]
CAS Number	138722-96-0	[1][5]
Molecular Formula	C ₁₃ H ₂₂ N ₆ O ₃ S	[1][5]
Physical State	Crystalline solid	[1]

Table 2: Physicochemical Properties of **Atrazine Mercapturate**

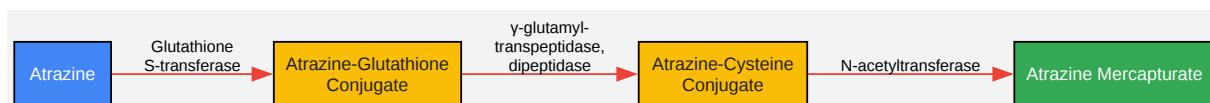

Property	Value	Reference
Molecular Weight	342.42 g/mol	[5]
Exact Mass	342.14740976 Da	[5]
Monoisotopic Mass	342.14740976 Da	[5]
XLogP3-AA	1.6	[5]
Hydrogen Bond Donor Count	4	[5]
Hydrogen Bond Acceptor Count	8	[5]
Rotatable Bond Count	7	[5]
Topological Polar Surface Area	154 Å ²	[5]
Heavy Atom Count	23	[5]
Solubility	Soluble in DMSO and Methanol	[1]
Purity (commercial)	≥98%	[1]

Table 3: Spectroscopic and Structural Identifiers

Identifier Type	Value	Reference
SMILES	CCNC1=NC(=NC(=N1)SC-- INVALID-LINK-- NC(=O)C)NC(C)C	[5]
InChI	InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1	[5]
InChIKey	JYBXBVCDDNBLJW-VIFPVQBQESA-N	[5]

Metabolic Pathway: Formation of Atrazine Mercapturate

Atrazine is metabolized in humans and other organisms through several pathways, including N-dealkylation and conjugation with glutathione.^[3] The formation of **atrazine mercapturate** is a detoxification process initiated by the enzymatic conjugation of atrazine with glutathione, catalyzed by glutathione S-transferase.^{[6][7][8]} This conjugate is then further metabolized to the cysteine conjugate, which is subsequently N-acetylated to form **atrazine mercapturate**, the final excretory product.^[9]

[Click to download full resolution via product page](#)

Metabolic pathway of atrazine to **atrazine mercapturate**.

Experimental Protocols

The quantification of **atrazine mercapturate** in biological matrices, primarily urine, is essential for exposure assessment. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive technique.

Online Solid-Phase Extraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS)

This method is highly sensitive and suitable for large-scale sample analysis.^{[10][11]}

Sample Preparation:

- Urine samples are centrifuged to remove particulate matter.
- An aliquot of the supernatant is transferred to an autosampler vial.

- An internal standard (e.g., a stable isotope-labeled **atrazine mercapturate**) is added to each sample for quantification by isotope dilution.[12]

Instrumentation:

- An HPLC system equipped with an online SPE system.
- A tandem mass spectrometer with a turbo ion spray or electrospray ionization (ESI) source. [3]

Methodology:

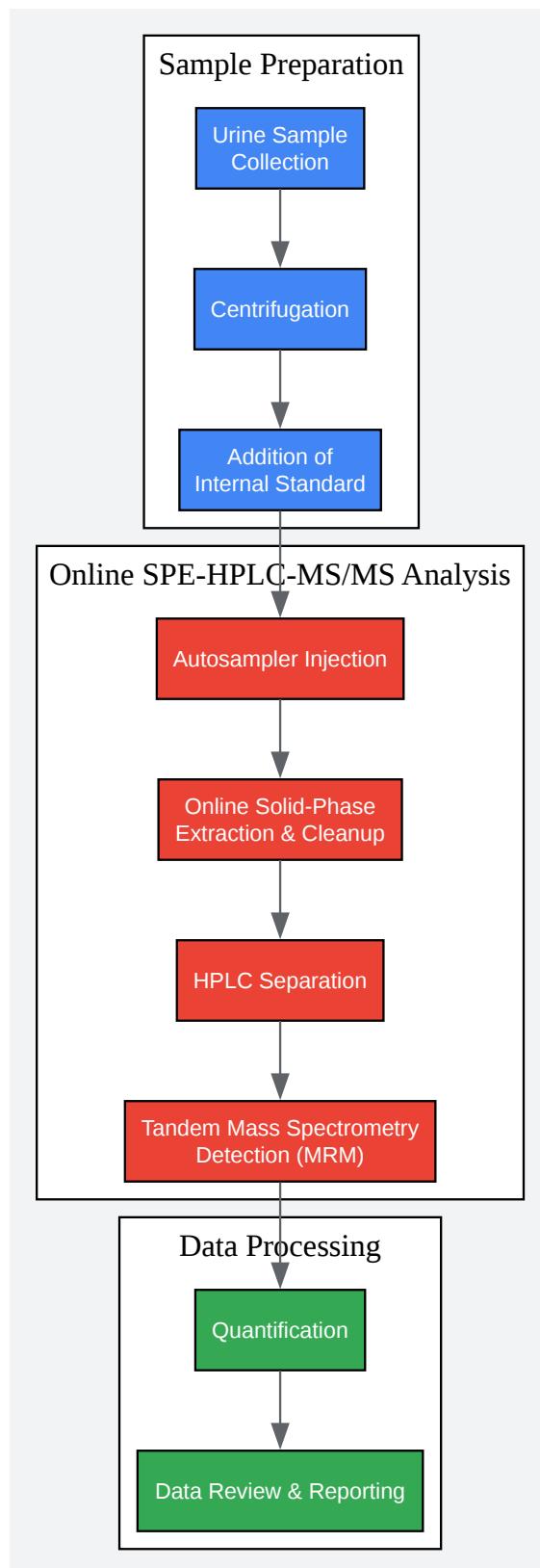
- Online SPE: The urine sample is injected and loaded onto an SPE cartridge (e.g., Oasis HLB).[12] This step allows for the concentration of the analyte and the removal of interfering matrix components.
- Chromatographic Separation: After extraction, the analyte is eluted from the SPE cartridge and transferred to an analytical HPLC column for separation from other urinary components.
- Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. **Atrazine mercapturate** is detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11]

The limit of quantification for this method can be as low as 0.05 ng/mL in urine.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher-throughput and more cost-effective method for screening a large number of samples, though it may have lower specificity compared to LC-MS/MS.[12][13]

Methodology:


- Solid-Phase Extraction (SPE): To improve sensitivity and reduce matrix interference, urine samples are first subjected to SPE.[12] A mixed-mode cation exchange (MCX) SPE has been shown to provide good recoveries (around 82%).[12]
- ELISA Procedure:

- The purified extract is added to microtiter plates pre-coated with antibodies specific to **atrazine mercapturate**.
- An enzyme-conjugated secondary antibody is added.
- A substrate is introduced, which produces a colorimetric signal in the presence of the enzyme.
- The intensity of the color is measured using a plate reader and is inversely proportional to the concentration of **atrazine mercapturate** in the sample.

The sensitivity of the ELISA method can be significantly improved (up to 10-fold) with the inclusion of an SPE step.[\[12\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **atrazine mercapturate** in urine using online SPE-HPLC-MS/MS.

[Click to download full resolution via product page](#)

Workflow for urinary **atrazine mercapturate** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. atrazine mercapturate | 138722-96-0 [chemicalbook.com]
- 3. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrazine mercapturate - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Atrazine mercapturate | C13H22N6O3S | CID 178512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Glutathione conjugation: atrazine detoxication mechanism in corn. | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Atrazine metabolism in sorghum: catabolism of the glutathione conjugate of atrazine. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved methods for urinary atrazine mercapturate analysis--assessment of an enzyme-linked immunosorbent assay (ELISA) and a novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary biomarkers of atrazine exposure among farm pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atrazine Mercapturate: A Technical Overview of its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b029267#chemical-and-physical-properties-of-atrazine-mercaptopurate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com